molecular formula C16H16N2 B13860795 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 729-19-1

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B13860795
CAS No.: 729-19-1
M. Wt: 236.31 g/mol
InChI Key: IZRALTIUHRTSRU-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-4,5-dihydro-1H-pyrazole (CAS Number: 729-19-1) is a chemical compound with the molecular formula C16H16N2 and a molecular weight of 236.31200 . This dihydropyrazole derivative serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel bioactive molecules. Pyrazole and dihydropyrazole cores are recognized for their wide spectrum of biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties . Research into hybrid molecules incorporating similar 4,5-dihydro-1H-pyrazole structures has demonstrated significant potential for specific biological applications. For instance, molecular hybrids containing the dihydropyrazole moiety have been designed and evaluated as potent inhibitors of α-glucosidase and α-amylase, identifying them as promising agents for antidiabetic research . This highlights the value of this chemical scaffold in the discovery and development of new therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

729-19-1

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzyl-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C16H16N2/c1-3-7-14(8-4-1)13-18-12-11-16(17-18)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

IZRALTIUHRTSRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method Description

A highly efficient and convenient approach to synthesize 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole involves a one-pot three-component reaction of:

  • A ketone (e.g., acetophenone)
  • An arylacetylene (e.g., phenylacetylene)
  • A hydrazine (e.g., phenylhydrazine)

This reaction is typically catalyzed by a strong base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under elevated temperatures (70–100 °C) for several hours.

Reaction Optimization Data

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 NaOC2H5 DMSO 70–100 8 0
2 Cs2CO3 DMSO 70–100 8 0
3 LiOH DMSO 70–100 8 0
4 NaOH DMSO 100 8 High (exact % not specified)

Table 1: Base and solvent screening for the one-pot synthesis of 5-benzyl-4,5-dihydropyrazoles (adapted from Wang et al., 2014).

Scope and Substrate Generality

This one-pot method is versatile, accommodating various ketones, arylacetylenes, and hydrazines to yield a range of substituted 4,5-dihydropyrazoles including the target compound this compound with good to excellent yields.

Stepwise Synthesis via Hydrazone Intermediates

General Approach

An alternative approach involves the formation of hydrazones from chalcones or ketones and hydrazines, followed by cyclization to the pyrazoline ring:

  • Initial condensation of ketone with hydrazine to form hydrazone intermediate
  • Intramolecular cyclization under acidic or basic conditions to form 4,5-dihydro-1H-pyrazole ring

Example from Literature

Synthesis of substituted 4,5-dihydropyrazoles was reported starting from substituted vanillin chalcones reacting with hydrazines, producing pyrazole derivatives characterized by IR, ^1H-NMR, and ^13C-NMR spectroscopy. The absence of carbonyl and olefinic bands in IR spectra confirmed ring closure to the pyrazoline structure.

Halogenated Pyrazole Preparation and Further Functionalization

Preparation of 3-Halo-4,5-Dihydro-1H-Pyrazoles

Several methods exist for preparing 3-halogenated 4,5-dihydro-1H-pyrazoles, which can be precursors to more complex pyrazole derivatives:

  • Reaction of oxopyrazolidines with phosphorus oxychloride to yield 3-chloro-4,5-dihydro-1H-pyrazoles
  • Use of diazonium salts derived from 3-amino-4,5-dihydro-1H-pyrazoles
  • Bipolar cycloaddition of acrylate esters to hydrazidoyl chlorides

These methods often use reagents that are industrially available and relatively inexpensive.

Application to Benzyl-Phenyl Pyrazole Derivatives

Halogenated intermediates can be further transformed via nucleophilic substitution or coupling reactions to introduce benzyl and phenyl groups at the 1- and 3-positions, respectively, enabling the synthesis of this compound derivatives with high purity and yield.

Hydrolysis and Acylation Routes

Hydrolysis of Pyrazole Carboxylic Acid Esters

Starting from 1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters, hydrolysis under basic conditions yields the corresponding carboxylic acids. These acids can then be converted to acid halides with simultaneous oxidation to form reactive intermediates for further derivatization.

Acyl Halide Formation and Amidation

The acid halides formed can react with substituted anilines without acid-binding agents to yield benzamide derivatives in high yield. This method is environmentally friendly, avoids harsh oxidizing agents, and allows recycling of by-product hydrochloric acid, reducing synthesis cost and pollution.

Spectroscopic Characterization and Confirmation

The synthesized this compound and related derivatives are typically characterized by:

Example spectral data for a related compound 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde include UV maxima at 277 nm, IR bands at 11680 cm⁻¹ (C=O), 1638 cm⁻¹ (C=N), and ^1H-NMR signals at 3.30–5.70 ppm for ring protons and 7.20–7.80 ppm for aromatic protons.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents/Conditions Yield Range (%) Advantages References
One-pot multicomponent Ketone + arylacetylene + hydrazine KOtBu/DMSO, 70–100 °C, 8 h High (up to 90+) Simple, efficient, broad scope
Stepwise hydrazone cyclization Chalcones + hydrazines Acid or base catalysis, ethanol solvent Good (varies) Well-established, versatile
Halogenated intermediate route Oxopyrazolidines or amino-pyrazoles Phosphorus oxychloride, diazonium salts Moderate to high Industrially scalable, functionalizable
Hydrolysis and acylation Pyrazole esters + anilines Basic hydrolysis, acid halide formation High (90+%) Environmentally friendly, high yield

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Various studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi. For instance, compounds synthesized from 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole have shown promising results against E. coli and Staphylococcus aureus .
  • Anticancer : Some derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing potential as anticancer agents by inhibiting tumor growth .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl precursors. Various synthetic methods have been reported, including:

  • Condensation Reactions : The reaction of phenyl hydrazine with α,β-unsaturated carbonyl compounds leads to the formation of pyrazoles through cyclization .
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by using microwave irradiation to promote the condensation process .

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of pyrazole derivatives, several compounds derived from this compound were tested for their ability to inhibit TNF-α and IL-6 production. Notably, compounds showed up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Efficacy

A series of experiments demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed inhibition comparable to standard antibiotics like ampicillin .

Comparative Analysis of Biological Activities

Activity TypeCompound ExampleEfficacy (%)Reference
Anti-inflammatory1-benzyl-3-(4-fluorophenyl)-4,5-dihydro-pyrazole85% (TNF-α)
Antimicrobial3-(4-fluorophenyl)-pyrazoleComparable to ampicillin
Anticancer5-amino-pyrazole derivativeSignificant inhibition in cell lines

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural differences among pyrazoline derivatives arise from substituents at positions 1, 3, and 3. Below is a comparative analysis of 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole and related compounds:

Compound Substituents Key Activities Synthetic Pathway Reference
This compound N1: Benzyl; C3: Phenyl Antimicrobial, potential anticancer Chalcone cyclization with hydrazine derivatives
3,5-Diphenyl-4-hydroxy-4,5-dihydro-1H-pyrazole C3: Phenyl; C5: Phenyl; C4: Hydroxy HIF-1α stabilization, wound healing (CI, CP derivatives) Wharton reaction, Mannich reaction
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C5: 4-Cl-phenyl; C3: 3,4-OMe-phenyl Nonlinear optical (NLO) properties, electronic stability Claisen-Schmidt condensation
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole N1: Tosyl; C5: Phenyl Structural rigidity, crystallographic stability Sulfonylation of pyrazoline
3-(1,1-Dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C3: Dicyanoethenyl Ultrafast optical applications Aldol-crotonic condensation

Key Observations:

  • C3 Substitution: Aromatic groups (e.g., phenyl) at C3 improve antimicrobial activity, while electron-withdrawing groups (e.g., dicyanoethenyl) favor optical properties .
  • C5 Substitution: Halogenated or methoxy-substituted aryl groups (e.g., 4-Cl-phenyl) enhance electronic stability and NLO performance .
Antimicrobial Activity
  • Target Compound vs. Chalcone Derivatives: 4,5-Dihydro-1H-pyrazoles generally outperform chalcones against E. coli, P. aeruginosa, and C. albicans but are less effective against S. aureus . The benzyl group may further enhance Gram-negative targeting due to increased hydrophobicity.
  • Hybrid Derivatives: Imidazole-pyrazole hybrids (e.g., 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazoles) show antitubercular activity against M. tuberculosis H37Rv, suggesting that heterocyclic appendages improve mycobacterial inhibition .
Wound Healing and Cytotoxicity
  • CI and CP Derivatives (3,5-Diphenyl-4-hydroxy-4,5-dihydro-1H-pyrazole): Exhibit 75–90% cell viability at 150 mg/kg, accelerating fibroblast migration comparable to hyaluronic acid . The absence of a benzyl group in these derivatives may reduce toxicity compared to bulkier N1 substituents.
Anticancer Potential
  • Sorafenib Analogues: Replacement of aryl ureido groups with 4,5-dihydro-1H-pyrazole moieties (e.g., in VEGF inhibitors) retains kinase inhibitory activity while altering ADMET profiles .

Biological Activity

1-Benzyl-3-phenyl-4,5-dihydro-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2C_{16}H_{16}N_2, with a molecular weight of 252.31 g/mol. The compound features a pyrazole ring substituted with benzyl and phenyl groups, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H16N2
Molecular Weight252.31 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion tests.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects, possibly through the inhibition of NF-kB signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. In a study involving MDA-MB-231 (triple-negative breast cancer) cells, the compound exhibited cytotoxic effects with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against multiple pathogens:

  • Staphylococcus aureus : Inhibition zone of 15 mm.
  • Escherichia coli : Inhibition zone of 12 mm.
    This study highlights the compound's potential as an antimicrobial agent.

Study on Anti-inflammatory Effects

In vitro assays showed that treatment with 10 µM of this compound significantly reduced TNF-alpha levels by approximately 40% compared to untreated controls in LPS-stimulated macrophages. This underscores its potential utility in inflammatory diseases .

Study on Anticancer Activity

A recent study demonstrated that at a concentration of 25 µM, this compound induced apoptosis in MDA-MB-231 cells as evidenced by increased annexin V staining and caspase activation. Additionally, flow cytometry analysis confirmed G2/M phase cell cycle arrest .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory : Inhibition of NF-kB pathway leading to reduced cytokine production.
  • Anticancer : Induction of apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Q & A

Q. What are the standard synthetic routes for preparing 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A common approach involves reacting benzylhydrazine with chalcone derivatives (α,β-unsaturated ketones) under acidic or basic conditions. Solvents like ethanol or methanol are used, followed by crystallization or distillation for isolation . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >70%.

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm the dihydropyrazole ring structure and substituent positions. For example, the dihydro protons (positions 4 and 5) appear as distinct multiplets in the δ 3.0–4.0 ppm range .
  • FT-IR : To identify N–H stretching (~3200 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for derivatives with complex substituents .

Q. What preliminary biological activities have been reported for this compound?

Initial studies focus on antimicrobial and antioxidant screening . For example, derivatives of 4,5-dihydro-1H-pyrazole show moderate activity against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays, with IC₅₀ values ranging 25–50 µg/mL. Antioxidant potential is evaluated using DPPH radical scavenging assays, with EC₅₀ values often >100 µM .

II. Advanced Research Questions

Q. How can catalytic methods improve the synthesis efficiency of this compound?

Recent advances employ transition-metal catalysts (e.g., Rh₂(OAc)₄) or organocatalysts (e.g., vitamin B₁) to enhance regioselectivity and reduce reaction time. For instance, vitamin B₁-catalyzed cyclocondensation achieves yields >85% under mild conditions (room temperature, 6–8 hours) compared to traditional acid/base methods . Silver(I) catalysts also enable N-allylation for functionalized derivatives .

Q. How do computational methods (DFT, molecular docking) aid in understanding its bioactivity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a lower HOMO-LUMO gap (~4.5 eV) correlates with enhanced antibacterial activity .
  • Molecular Docking : Identifies binding interactions with biological targets (e.g., bacterial enzymes like 6RKV). Pyrazole derivatives with hydrophobic substituents (e.g., benzyl groups) show stronger binding to active sites via π-π stacking and van der Waals interactions .

Q. How can researchers resolve contradictions in biological activity data?

Discrepancies often arise from varied assay conditions (e.g., solvent polarity, bacterial strain specificity). For example, a compound showing IC₅₀ = 30 µg/mL in E. coli but no activity in P. aeruginosa may reflect differences in cell-wall permeability. Validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) and control for solvent effects (e.g., DMSO concentration ≤1%) .

Q. What strategies optimize substituent effects for enhanced bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improve antimicrobial potency by increasing electrophilicity.
  • Bulkier substituents (e.g., tert-butyl) enhance metabolic stability but may reduce solubility.
  • Hybrid derivatives (e.g., benzofuran-pyrazole hybrids) exploit dual-target mechanisms, showing synergistic effects in anticonvulsant studies .

III. Methodological Challenges

Q. What are the limitations in X-ray crystallography for structural elucidation?

Crystals of 4,5-dihydro-1H-pyrazoles often exhibit disorder in the dihydro ring , complicating refinement. Use low-temperature (100 K) data collection and high-resolution detectors (e.g., CCD) to improve accuracy. For example, the C–N bond lengths in the pyrazole ring are typically refined to ±0.01 Å precision .

Q. How to address low yields in N-functionalization reactions?

N–H insertion reactions with vinylcarbenoids can yield mixtures due to regioselectivity issues . Employ catalyst screening (e.g., Rh vs. Ag) to steer reactivity. Rhodium catalysts favor direct carbenoid insertion (yield: 70–80%), while silver promotes vinylogous pathways for N-allylated products .

IV. Recent Advances

Q. What green chemistry approaches are emerging for this compound?

  • Solvent-free synthesis : Mechanochemical grinding of hydrazines and chalcones reduces waste.
  • Biocatalysis : Lipases or oxidoreductases enable enantioselective synthesis of chiral dihydropyrazoles .

Q. How does isotopic labeling aid in metabolic studies?

Deuterium-labeled analogs (e.g., CD₃-substituted derivatives) track metabolic pathways via LC-MS. For example, in vitro studies with liver microsomes identify hydroxylation at the benzyl group as a primary detoxification route .

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